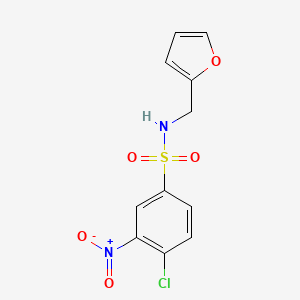

4-chloro-3-nitro-N-furfurylbenzenesulfonamide

CAS No.:

Cat. No.: VC14544741

Molecular Formula: C11H9ClN2O5S

Molecular Weight: 316.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O5S |

|---|---|

| Molecular Weight | 316.72 g/mol |

| IUPAC Name | 4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C11H9ClN2O5S/c12-10-4-3-9(6-11(10)14(15)16)20(17,18)13-7-8-2-1-5-19-8/h1-6,13H,7H2 |

| Standard InChI Key | IDPWHJNXHARDIW-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Structural Features

-

Benzene core: Substituted at positions 3 (nitro) and 4 (chlorine).

-

Sulfonamide group: Linked to the benzene ring at position 1, with the nitrogen atom bonded to a furfuryl group.

-

Furfuryl substituent: A heterocyclic furan ring attached via a methylene bridge to the sulfonamide nitrogen .

Synthesis and Chemical Properties

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Sulfonation: 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) is prepared by chlorosulfonation of 4-chloro-3-nitrobenzene .

-

Amination: Reaction of the sulfonyl chloride with furfurylamine (C₅H₇NO) in the presence of a base (e.g., triethylamine) yields the target sulfonamide .

Reaction Scheme:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Moderate in DMSO, chloroform | |

| Stability | Sensitive to light and moisture |

Biological Activity and Mechanism of Action

Potassium Channel Inhibition

4-Chloro-3-nitro-N-furfurylbenzenesulfonamide demonstrates potent activity as an open-channel blocker of KV3.1 potassium channels, which are critical for neuronal excitability. Key findings include:

-

Mechanism: Binds to the channel’s open state, inducing a hyperpolarizing shift in voltage-dependent activation (-8 mV vs. control) .

Comparative Activity of Analogues

| Compound | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 4-Chloro-3-nitro-N-butylbenzenesulfonamide | 13.5 | KV3.1 | |

| 4-Chloro-N-furfurylbenzenesulfonamide | 60.0 | KV3.1 | |

| 4-Chloro-3-nitrobenzenesulfonamide | 25.9 | Carbonic anhydrase |

The furfuryl group enhances selectivity for KV3.1 over other ion channels, while nitro and chloro substituents optimize binding affinity .

Pharmacological and Industrial Applications

Agricultural Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume